5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features both pyrimidine and pyrrolo[2,3-b]pyridine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the condensation of pyrimidine derivatives with pyrrole derivatives under specific conditions. For example, the reaction of 5-amino-6-hydroxypyrimidine with an acid chloride or anhydride can yield the desired pyrimidine derivative, which can then be cyclized with a pyrrole derivative using dehydrative cyclization agents such as phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol or sodium hydride in dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrolo[2,3-b]pyridine-5-carboxylic acid, while reduction may produce this compound-2-amine .
Scientific Research Applications
5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a kinase inhibitor and its role in signal transduction pathways.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt various cellular signaling pathways, leading to antiproliferative effects in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine: Similar structure but with different biological activities.
Pyrido[2,3-d]pyrimidine: Another heterocyclic compound with potential anticancer properties.
Thieno[3,2-d]pyrimidine: Known for its diverse biological activities, including anti-inflammatory and anticancer effects.
Uniqueness
5-(Pyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific combination of pyrimidine and pyrrolo[2,3-b]pyridine moieties, which confer distinct chemical and biological properties. Its ability to act as a kinase inhibitor and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Properties
IUPAC Name |
5-pyrimidin-5-yl-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4/c1-2-14-11-8(1)3-9(6-15-11)10-4-12-7-13-5-10/h1-7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDIJWYOBVKJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=C(C=C21)C3=CN=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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